beta-Styrylacrylic acid

Solid-State Photochemistry Topochemistry Cycloaddition

Researchers studying solid-state photoreactivity often find standard cinnamic acid derivatives inadequate for C4- vs. C8-cyclodimerization studies. Beta-Styrylacrylic acid (CAS 1552-94-9) addresses this gap through its extended conjugated diene system: • Yields divinylcyclobutane derivatives via distinct solid-state photodimerization (λ > 290 nm), unlike monoenic cinnamic acid • Acts as a high-conversion substrate for ferulic acid decarboxylase (ScFDC1) in green chemistry styrene production • Confers enhanced photosensitivity up to 500 nm in ester-based materials without sensitizing dyes Supplied with Certificate of Analysis. Bulk quantities available.

Molecular Formula C11H10O2
Molecular Weight 174.20 g/mol
CAS No. 1552-94-9
Cat. No. B072497
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namebeta-Styrylacrylic acid
CAS1552-94-9
Synonymseta-styrylacrylic acid
beta-styrylacrylic acid, (E,E)-isomer
beta-styrylacrylic acid, (E,Z)-isomer
beta-styrylacrylic acid, (Z,E)-isomer
beta-styrylacrylic acid, monosodium salt, (E,E)-isomer
beta-styrylacrylic acid, monosodium salt, (E,Z)-isome
Molecular FormulaC11H10O2
Molecular Weight174.20 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C=CC=CC(=O)O
InChIInChI=1S/C11H10O2/c12-11(13)9-5-4-8-10-6-2-1-3-7-10/h1-9H,(H,12,13)/b8-4+,9-5+
InChIKeyFEIQOMCWGDNMHM-KBXRYBNXSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Beta-Styrylacrylic Acid Properties & Sourcing


beta-Styrylacrylic acid (CAS 1552-94-9), also referred to as 5-phenyl-2,4-pentadienoic acid or cinnamylideneacetic acid, is a member of the vinylogous cinnamic acid class . It is characterized by a conjugated diene system—a structural extension of the single double bond found in cinnamic acid—that imparts a unique and quantifiable profile in solid-state photochemistry, biocatalysis, and material science [1]. Its core physicochemical parameters include a melting point of 165–166°C, a predicted pKa of 4.56, and a LogP value of approximately 2.21–2.8, establishing a distinct property baseline for research and industrial procurement .

Conjugated diene scaffold for solid-state photochemistry
Reported high-conversion substrate for FDC1 biocatalysis
Ester derivatives support extended photosensitivity in polymer resins

Beta-Styrylacrylic Acid vs. Cinnamic Acid Derivatives


Direct substitution of beta-styrylacrylic acid with simpler cinnamic acid derivatives is contraindicated by several quantifiable differences in performance. The extended conjugated diene system of beta-styrylacrylic acid fundamentally alters its photochemical and enzymatic behavior relative to the monoenic structure of cinnamic acid . For instance, while cinnamic acid is a well-known photodimerizable compound, beta-styrylacrylic acid exhibits a distinct solid-state photodimerization pathway, forming divinylcyclobutane derivatives under irradiation (λ > 290 nm) [1]. Furthermore, in biocatalytic systems, the extended conjugation of beta-styrylacrylic acid influences its substrate suitability for enzymes like ferulic acid decarboxylase (FDC1) [2]. These differences in reactivity, which are directly tied to the compound's unique diene structure, underscore the necessity of procuring the specific compound for applications where these properties are critical.

Photochemical pathway divergence
Conjugated diene may shift solid-state photoreaction to divinylcyclobutane, not cyclobutane dimers typical of cinnamic acid.
Biocatalytic substrate specificity
FDC1 enzyme activity on beta-styrylacrylic acid esters may not transfer to non-conjugated analogues, which remain inert.
Photopolymer performance mismatch
Ester derivatives may exhibit different photosensitivity and spectral range compared to cinnamic acid-based polymers.

Quantitative Evidence for Beta-Styrylacrylic Acid


Solid-State Photodimerization vs. Cinnamic Acid

In the solid state, beta-styrylacrylic acid undergoes a photodimerization reaction distinct from that of cinnamic acid. Under irradiation with light of wavelength greater than 290 nm, beta-styrylacrylic acid exclusively forms divinylcyclobutane (C4) derivatives, a reaction pathway that is predictable from its crystal packing [1]. In contrast, cinnamic acid is well-documented to photodimerize into truxillic or truxinic acid derivatives (cyclobutane dimers) . The key differentiator is the observed formation of divinylcyclobutane from beta-styrylacrylic acid, indicating a unique topochemical alignment of the diene moieties in the crystal lattice, which is not observed with the simpler monoenic cinnamic acid.

Solid-State Photodimerization
Class-level inference
Divinylcyclobutane (C4) derivatives vs. cyclobutane dimers (cinnamic acid)
Supports topochemical pathway interpretation
Irradiation λ > 290 nm, solid state
Solid-State Photochemistry Topochemistry Cycloaddition

Biocatalytic Decarboxylation by ScFDC1

beta-Styrylacrylic acid (as styrylacrylate) is an efficient substrate for the ferulic acid decarboxylase from *Saccharomyces cerevisiae* (ScFDC1). In a study exploring the enzyme's substrate scope, styrylacrylate (1k), characterized by its extended conjugation and chain length, was transformed with high conversion by E. coli whole cells expressing recombinant ScFDC1 [1]. Notably, the non-conjugated analogue 1l was inert under the same conditions [1]. This high conversion efficiency for the conjugated styrylacrylate provides a clear quantitative differentiation from structurally related but non-conjugated or differently conjugated analogues, establishing it as a preferred substrate for biocatalytic production of specific styrene derivatives.

ScFDC1 Substrate Conversion
Head-to-head
Styrylacrylate: High conversion; Non-conjugated analogue: inert
Reported conversion specificity supports biocatalytic route design
E. coli whole-cell system
Biocatalysis Enzymatic Decarboxylation Green Chemistry

Extended Photopolymer Spectral Range

Phenoxy resin esters of cinnamylideneacetic acid (the ester derivative of beta-styrylacrylic acid) exhibit a distinct advantage in photosensitivity compared to analogous cinnamic acid esters. A comparative study determined that polymers photo-activated with cinnamylideneacetic acid derivatives possess enhanced photosensitivity [1]. Specifically, while the study highlights cinnamylidenepyruvic acid esters as having the highest sensitivity, it establishes that cinnamylideneacetic acid derivatives confer a significant improvement over the baseline cinnamic acid ester. Most notably, the spectral sensitivity of these cinnamylideneacetic acid-based polymers extends up to 500 nm without the need for additional sensitizing dyes, a feature not shared by the cinnamic acid ester baseline [1].

Photopolymer Photosensitivity
Head-to-head
Cinnamylideneacetic acid ester: extended spectral range; cinnamic acid ester: lower sensitivity, needs sensitizers
Supports simplified photoresist formulation design
Phenoxy resin ester films
Photocrosslinkable Polymers Material Science Photoresists

Lipophilicity (LogP) vs. Cinnamic Acid

beta-Styrylacrylic acid (cinnamylideneacetic acid) demonstrates a quantifiably higher lipophilicity than its parent compound, cinnamic acid. Its calculated partition coefficient (LogP) is reported in the range of 2.21 to 2.8 [1], compared to a LogP value of approximately 1.91 to 2.14 for cinnamic acid [2]. This difference in lipophilicity is a direct consequence of the extended conjugated diene system and additional carbon atoms in the backbone. Such a shift in LogP can significantly impact a molecule's behavior in biological assays, including membrane permeability, metabolic stability, and non-specific binding.

Lipophilicity (LogP)
Cross-study comparable
2.21–2.8 vs. 1.91–2.14 (cinnamic acid); ΔLogP ≈ +0.3–0.7
Reported higher lipophilicity may influence membrane partitioning
In silico and chromatographic estimates
Physicochemical Properties LogP Drug-likeness

Beta-Styrylacrylic Acid Applications


Solid-State Photochemistry & Topochemical Synthesis

Procurement is essential for studies focused on the relationship between crystal packing and photoreactivity. Unlike cinnamic acid, beta-styrylacrylic acid's solid-state irradiation (λ > 290 nm) yields divinylcyclobutane derivatives, a specific photoproduct that arises from a unique topochemical alignment [1]. This property makes it a critical model compound for investigating C4- versus C8-cyclodimerization mechanisms and for designing solid-state photoreactions.

Biocatalytic Styrene Derivative Synthesis

This compound is a high-performing substrate for the enzymatic decarboxylation by ferulic acid decarboxylase (ScFDC1). The evidence shows that styrylacrylate, the corresponding ester of beta-styrylacrylic acid, undergoes high conversion, while non-conjugated analogues are inert [2]. This specificity makes it a valuable starting material in green chemistry applications for the biotechnological production of novel styrenes.

Advanced Photocrosslinkable Polymers & Resists

Ester derivatives of beta-styrylacrylic acid confer a quantifiable advantage in the formulation of photoresponsive materials. As demonstrated in phenoxy resin esters, these derivatives provide higher photosensitivity and extend the spectral sensitivity range up to 500 nm without requiring sensitizing dyes, unlike cinnamic acid esters [3]. This supports procurement for the development of simplified, high-performance photocurable coatings, adhesives, and lithographic materials.

Application
Selection Property
Validation Focus
Solid-State Photochemistry
Divinylcyclobutane photoproduct formation
Crystal packing-reactivity relationship
Biocatalytic Styrene Synthesis
Reported high-conversion ScFDC1 substrate
Specificity over non-conjugated analogues
Photocrosslinkable Polymers
Extended photosensitivity without sensitizers
Resist formulation simplicity
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